Cyclohex-1-ene-1-carbonyl-CoA

Enzyme Kinetics CoA Ester Specificity Ansatrienin Biosynthesis

Critical alicyclic intermediate with strict enzyme specificity (Km 0.031 mM) in the anaerobic benzoyl-CoA pathway. Essential for characterizing dearomatizing reductases (EC 1.3.8.10/1.3.8.11) and metabolomics. Cannot be substituted by saturated or aromatic analogs due to unique redox state. Ideal for biocatalysis R&D.

Molecular Formula C28H44N7O17P3S
Molecular Weight 875.7 g/mol
Cat. No. B1243928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-1-ene-1-carbonyl-CoA
Synonymscoenzyme A, cyclohex-1-enecarboxyl
cyclohex-1-enecarboxyl-CoA
cyclohex-1-enecarboxyl-coenzyme A
Molecular FormulaC28H44N7O17P3S
Molecular Weight875.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O
InChIInChI=1S/C28H44N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h6,14-15,17,20-22,26,37-38H,3-5,7-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyYTTZSBMCHSFQSJ-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohex-1-ene-1-carbonyl-CoA: Procurement and Analytical Baseline for an Anaerobic Degradation Intermediate


Cyclohex-1-ene-1-carbonyl-CoA (CHEBI:28005) is a specialized acyl-CoA thioester formally derived from the condensation of coenzyme A with cyclohex-1-ene-1-carboxylic acid [1]. It functions as a key intermediate in specific anaerobic microbial pathways, notably the fermentation of benzoate and crotonate to acetate and cyclohexane-1-carboxylate in organisms like Syntrophus aciditrophicus, as well as in the biosynthesis of cyclohexane-1-carbonyl-CoA from shikimate in Streptomyces collinus [2]. Unlike generic CoA derivatives employed for broad cellular acyl transfer, this compound possesses a discrete α,β-unsaturated cyclic acyl moiety that dictates its unique reactivity and enzymatic recognition, making it a critical, non-substitutable component in studies of reductive dearomatization and specialized secondary metabolism.

Cyclohex-1-ene-1-carbonyl-CoA: Why In-Class Analogs Cannot Be Assumed Equivalent


Generic substitution of cyclohex-1-ene-1-carbonyl-CoA with seemingly similar cyclic acyl-CoA analogs, such as the saturated cyclohexane-1-carbonyl-CoA or the further desaturated cyclohexa-1,5-diene-1-carbonyl-CoA, is scientifically invalid due to profound differences in enzyme specificity and reaction kinetics [1]. For instance, the NADPH-dependent enoyl-CoA reductase from Streptomyces collinus is exquisitely specific for the α,β-unsaturated bond of cyclohex-1-enylcarbonyl-CoA, exhibiting a Km of 25 ± 3 µM [2]. In contrast, enzymes like cyclohexane-1-carbonyl-CoA dehydrogenase from Syntrophus aciditrophicus demonstrate much higher affinity (Km ~5-22 µM) for the saturated analog, and their activity is competitively inhibited by cyclohex-1-ene-1-carbonyl-CoA itself [3]. These quantitative kinetic and mechanistic distinctions confirm that even minor structural modifications, such as the presence or absence of a single double bond, lead to non-overlapping roles in metabolic pathways, rendering generic interchange a source of significant experimental error.

Cyclohex-1-ene-1-carbonyl-CoA: A Quantitative Guide to Verifiable Differentiation from Analogs


Kinetic Discrimination by Enoyl-CoA Reductase: Target Compound vs. Saturated Analog

The NADPH-dependent enoyl-CoA reductase from Streptomyces collinus, a key enzyme in the biosynthesis of the antibiotic ansatrienin, exhibits high affinity and specificity for cyclohex-1-ene-1-carbonyl-CoA, with a Km of 25 ± 3 µM [1]. This enzyme does not accept the saturated analog, cyclohexane-1-carbonyl-CoA, as a substrate, demonstrating absolute discrimination based on the presence of the α,β-unsaturated bond [1].

Enzyme Kinetics CoA Ester Specificity Ansatrienin Biosynthesis

Five-Fold Increase in Vmax for a Fluorinated Derivative Highlights Unique Electronic Sensitivity

When processed by NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase from S. collinus, the natural substrate exhibits a baseline Vmax. In stark contrast, a synthetic analog featuring a single fluorine atom at the C-3 position (3-fluorocyclohex-1-enecarbonyl-CoA) is processed with a five-fold (5x) increase in Vmax [1]. This result indicates that the rate-limiting step of the native reaction is exquisitely sensitive to the electronic environment of the cyclohexenyl ring.

Enzyme Mechanism Fluorinated Analogs Kinetic Isotope Effects

Differential Affinity for Distinct Dehydrogenases: Target vs. Downstream Product

In the anaerobic degradation pathway of Syntrophus aciditrophicus, cyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.3.8.10) catalyzes the conversion of this compound to cyclohexa-1,5-diene-1-carbonyl-CoA. The enzyme demonstrates a high affinity for the substrate, with a reported Km value of less than 5 µM (≤0.005 mM) at pH 7.0 and 30°C [1]. Conversely, a different but related enzyme, cyclohexane-1-carbonyl-CoA dehydrogenase (EC 1.3.8.11), which acts on the saturated analog, exhibits a lower affinity for its own substrate, with a Km of 22 µM (0.022 mM) under comparable conditions [2].

Substrate Profiling Anaerobic Benzoate Degradation Enzyme Affinity

Product Inhibition Profile: Target Compound as a Competitive Inhibitor

Cyclohex-1-ene-1-carbonyl-CoA acts as a competitive inhibitor of the enzyme that produces it. Specifically, it inhibits the cyclohexane-1-carbonyl-CoA dehydrogenating activity of the enzyme encoded by SYN_02586 from Syntrophus aciditrophicus [1]. This feedback inhibition mechanism is a key regulatory feature of the pathway, distinguishing it from other CoA intermediates that may not exert such control.

Enzyme Regulation Feedback Inhibition Cyclohexane Carboxylate Fermentation

Cyclohex-1-ene-1-carbonyl-CoA: Validated Application Scenarios Derived from Quantitative Evidence


In Vitro Reconstitution of the Ansatrienin A Biosynthetic Pathway

This compound is the definitive, non-substitutable substrate for the final, rate-limiting reduction step in the biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin A. The absolute substrate specificity of the S. collinus enoyl-CoA reductase (Km = 25 ± 3 µM) [1] confirms that only cyclohex-1-ene-1-carbonyl-CoA can be used to assay this enzyme's activity or to reconstitute the full biosynthetic pathway in vitro. Attempts to use the saturated analog will yield no activity, rendering this compound mandatory for such research.

Mechanistic Probing of Enoyl-CoA Reductases Using Electronic Perturbation

The compound serves as a critical 'baseline' control for advanced mechanistic studies of α,β-enoyl-CoA reductases. Its unique electronic signature is defined by the five-fold increase in Vmax observed when a single fluorine atom is introduced at the C-3 position of the ring [2]. This established sensitivity makes cyclohex-1-ene-1-carbonyl-CoA the essential natural substrate for comparative kinetic isotope effect studies and for calibrating the impact of rationally designed substrate analogs on enzyme catalysis.

Anaerobic Benzoate Fermentation Pathway Analysis and Enzyme Characterization

For studies focusing on the anaerobic degradation of aromatic compounds by organisms like Syntrophus aciditrophicus, this compound is an obligatory intermediate. Its role is precisely defined by two key quantitative metrics: 1) It is the high-affinity substrate (Km ≤ 5 µM) for cyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.3.8.10) [3], and 2) It acts as a competitive inhibitor of the preceding enzyme, cyclohexane-1-carbonyl-CoA dehydrogenase, a regulatory feature unique to this intermediate [4]. These properties dictate that any thorough biochemical or flux analysis of this pathway requires the use of authentic cyclohex-1-ene-1-carbonyl-CoA.

Bioproduction of Nylon-6 Precursors via CoA-Dependent Modification

In synthetic biology efforts aimed at producing 6-aminocaproic acid (a nylon-6 monomer) from renewable feedstocks, cyclohex-1-ene-1-carbonyl-CoA has been experimentally validated as a substrate for key modification enzymes. A doctoral thesis demonstrated activity of the acyl-CoA reductase MycA2 on this compound, and it was a component in a successful three-module system that produced cyclohex-1-enecarboxylate and 2-hydroxycyclohexanecarboxylate from cyclohexanecarboxylate [5]. This proven activity establishes the compound's utility as a building block in novel, CoA-dependent biosynthetic routes.

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